molecular formula C16H13NO2 B179295 benzyl 1H-indole-3-carboxylate CAS No. 148357-04-4

benzyl 1H-indole-3-carboxylate

Cat. No.: B179295
CAS No.: 148357-04-4
M. Wt: 251.28 g/mol
InChI Key: SEQPSPZFEZDRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1H-indole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

148357-04-4

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl 1H-indole-3-carboxylate

InChI

InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2

InChI Key

SEQPSPZFEZDRLX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32

Synonyms

3-indolecarboxylic acid benzyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carboxylic acid (5 g, 31 mmol) in DMF (70 mL) under a nitrogen atmosphere at 0° C. was added cesium carbonate (11 g, 31 mmol) and benzyl bromide (4.05 mL, 34.1 mmol). The reaction mixture was stirred at RT for 48 h and poured into water. EtOAc was added and the layers were separated and the aqueous layer was extracted with EtOAc (×3). The combined organic layers were washed with water, dried over Na2SO4, filtered and concentrated. The residue was taken up in Et2O and the resulting precipitate was filtered-off to give the title compound. TLC, Rf (c-hexane/EtOAc 1:1)=0.55; MS (LC-MS): 252.1 [M+H]+, 274.0 [M+Na]+, 525.1 [2M+Na]+, 250.1 [M−H]−; tR (HPLC conditions a) 3.77 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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